Rivaroxaban
Overview
Description
Mechanism of Action
Target of Action
Rivaroxaban primarily targets Factor Xa , a critical enzyme in the coagulation cascade . Factor Xa plays a central role in blood coagulation, being activated by both the intrinsic and extrinsic coagulation pathways . By inhibiting Factor Xa, this compound attenuates thrombosis, preventing the formation of blood clots .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa . It binds directly to Factor Xa, blocking its activity and thereby effectively inhibiting the amplification of the coagulation cascade . This prevents the formation of thrombus .
Biochemical Pathways
This compound’s inhibition of Factor Xa disrupts the coagulation cascade, a series of reactions that culminate in the formation of a blood clot . By targeting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation process . This disruption of the coagulation cascade reduces the risk of venous and arterial thromboembolism .
Pharmacokinetics
This compound exhibits predictable pharmacokinetic characteristics. It is absorbed rapidly, with maximum plasma concentrations reached 2–4 hours after tablet intake . The oral bioavailability of this compound is high (80–100%) for the 10 mg tablet irrespective of food intake . This compound has a dual mode of excretion, with the renal route accounting for one-third of the overall elimination of unchanged active drug . It is also a substrate of CYP3A4 and P-glycoprotein .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the attenuation of thrombosis. By inhibiting Factor Xa, this compound prevents the formation of thrombus, reducing the risk of venous and arterial thromboembolic events . Some studies have also reported a potential impact of this compound on the concentrations of platelet activation biomarkers, endothelial activation biomarkers, and inflammation biomarkers .
Biochemical Analysis
Biochemical Properties
Rivaroxaban is capable of inhibiting not only free factor Xa with high selectivity but also prothrombinase-bound and clot-associated factor Xa in a concentration-dependent manner . It targets free and clot-bound Factor Xa and Factor Xa in the prothrombinase complex .
Cellular Effects
This compound has been shown to reduce the procoagulant activity on LPS-activated monocytes and THP-1 cells . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound works by blocking the activity of the clotting protein factor Xa . It competitively inhibits factor Xa and is more than 10,000-fold more selective for factor Xa than other related serine proteases . It does not require cofactors (such as antithrombin) to exert its anticoagulant effect .
Temporal Effects in Laboratory Settings
This compound exhibits predictable pharmacokinetics and pharmacodynamics, with a rapid onset (within 2–4 h) and a half-life of 7–11 h and 11–13 h for young and elderly subjects, respectively . The effect of this compound on prothrombin time is short-lived (e.g., minimal effect at 24 hours post-dosing) and changes over time .
Metabolic Pathways
This compound has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Three metabolic pathways were identified: oxidative degradation of the morpholinone moiety (major pathway) and hydrolysis of the central amide bond and of the lactam amide bond in the morpholinone ring (minor pathways) .
Transport and Distribution
This compound is a substrate of CYP3A4 and P-glycoprotein . Therefore, it is not recommended for concomitant use with strong inhibitors of both pathways, such as most azole antimycotics and protease inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rivaroxaban is synthesized through a multi-step chemical process. One of the key steps involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form an acid chloride intermediate . This intermediate is then reacted with an amine to form the corresponding amide.
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: Rivaroxaban undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often uses reagents like thionyl chloride for the formation of acid chlorides.
Major Products Formed: The major products formed from these reactions include intermediates such as acid chlorides, amides, and oxazolidinones, which are crucial for the synthesis of this compound .
Scientific Research Applications
Rivaroxaban has a wide range of scientific research applications:
Comparison with Similar Compounds
Uniqueness of Rivaroxaban: this compound is unique in its predictable pharmacokinetics and pharmacodynamics, which allow for fixed dosing without the need for routine coagulation monitoring . It also has a lower potential for drug-drug and food-drug interactions compared to traditional anticoagulants like warfarin .
Properties
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057723 | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to yellowish powder | |
CAS No. |
366789-02-8 | |
Record name | Rivaroxaban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rivaroxaban | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivaroxaban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIVAROXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rivaroxaban | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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